molecular formula C16H17N3O3 B6977547 N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide

N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide

Cat. No.: B6977547
M. Wt: 299.32 g/mol
InChI Key: IOCKEHCJEQWUIY-UHFFFAOYSA-N
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Description

N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide is a compound that features an oxazole ring, a piperidine ring, and a carboxamide group. The oxazole ring is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Compounds containing oxazole rings are known for their diverse biological activities and are of significant interest in medicinal chemistry .

Properties

IUPAC Name

N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15-3-1-2-13(19-15)16(21)18-8-11-4-6-12(7-5-11)14-9-17-10-22-14/h4-7,9-10,13H,1-3,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCKEHCJEQWUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C(=O)NCC2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the piperidine and carboxamide groups. One common method for synthesizing oxazole rings is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.

    Reduction: The compound can be reduced to modify the oxazole ring or the piperidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazolone derivatives, while reduction can lead to partially or fully reduced oxazole or piperidine rings.

Scientific Research Applications

N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, influencing biological processes . The piperidine ring and carboxamide group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide is unique due to its specific combination of an oxazole ring, a piperidine ring, and a carboxamide group. This unique structure may confer distinct biological activities and chemical properties compared to other oxazole derivatives.

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